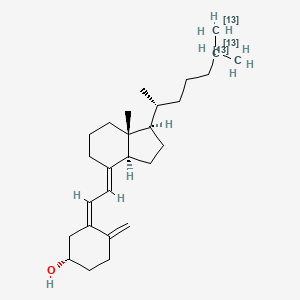
Vitamin D3-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin D3-13C, also known as cholecalciferol-13C, is a labeled form of vitamin D3 where the carbon atoms are enriched with the stable isotope carbon-13. This labeling allows for detailed studies of the metabolic pathways and mechanisms of action of vitamin D3 using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. Vitamin D3 is crucial for maintaining calcium and phosphorus homeostasis in the body, and its deficiency can lead to various health issues, including rickets and osteoporosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D3-13C typically involves the photochemical conversion of 7-dehydrocholesterol-13C to cholecalciferol-13C. This process is initiated by ultraviolet (UV) irradiation, which induces the cleavage of the B-ring in 7-dehydrocholesterol-13C, forming prethis compound. This intermediate then undergoes a thermal isomerization to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of 7-dehydrocholesterol-13C from yeast or other sources, followed by UV irradiation and thermal isomerization. The final product is purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Vitamin D3-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 25-hydroxythis compound and further to 1,25-dihydroxythis compound, the biologically active form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, hydrogen peroxide, and various oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
- 25-Hydroxythis compound
- 1,25-Dihydroxythis compound
- Various substituted derivatives depending on the reagents used .
Scientific Research Applications
Vitamin D3-13C is extensively used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:
- Chemistry : Used in NMR and mass spectrometry studies to understand the structure and dynamics of vitamin D3 and its metabolites .
- Biology : Helps in studying the metabolic pathways and the role of vitamin D3 in various biological processes .
- Medicine : Used in clinical research to understand the pharmacokinetics and pharmacodynamics of vitamin D3 and its analogs .
- Industry : Employed in the development of vitamin D3 supplements and fortified foods .
Mechanism of Action
Vitamin D3-13C exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer. This heterodimer binds to vitamin D response elements in the DNA, modulating the transcription of target genes involved in calcium and phosphorus homeostasis, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Vitamin D2-13C (Ergocalciferol-13C) : Similar to vitamin D3-13C but derived from ergosterol. It has an additional double bond and a methyl group on the side chain .
- 7-Dehydrocholesterol-13C : The precursor to this compound, used in the synthesis process .
- Ergosterol-13C : The precursor to vitamin D2-13C .
Uniqueness
This compound is unique due to its specific labeling with carbon-13, which allows for detailed metabolic studies. It is more potent than vitamin D2-13C in terms of biological activity and is the preferred form for medical and research applications .
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-(113C)methyl(6,7-13C2)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1+1,2+1,19+1 |
InChI Key |
QYSXJUFSXHHAJI-LCCKNAHGSA-N |
Isomeric SMILES |
C[C@H](CCC[13CH]([13CH3])[13CH3])[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















